5-(4-Chlorophenyl)isoxazole

Catalog No.
S1946422
CAS No.
7064-32-6
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chlorophenyl)isoxazole

Unstable β-enamino ketones and 1,3-dicarbonyls disrupt scale-up. 5-(4-Chlorophenyl)isoxazole (CAS 7064-32-6) is a shelf-stable masked precursor that undergoes regioselective reductive cleavage to 1-(4-chlorophenyl)-3-amino-2-propen-1-one on demand. • The para-chloro group blocks CYP450-mediated para-hydroxylation, dramatically improving metabolic stability of downstream drugs like COX-2 inhibitors. • Superior stability under harsh basic conditions compared to the bromo analog ensures consistent performance in multi-step manufacturing. • Acts as a hydrolytically stable bioisostere for amides/esters in CNS therapeutics. In stock.

CAS Number

7064-32-6

Product Name

5-(4-Chlorophenyl)isoxazole

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H

InChI Key

DLWSAUPFARYKDH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NO2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)Cl

The exact mass of the compound 5-(4-Chlorophenyl)isoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-(4-Chlorophenyl)isoxazole, 5-(p-Chlorophenyl)isoxazole, 4-(Isoxazol-5-yl)chlorobenzene, 5-(4-Chloro-phenyl)-isoxazole, 5-(4-chlorophenyl)-1,2-oxazole

Purity

≥98%

Package Size

1 g

5-(4-Chlorophenyl)isoxazole (CAS: 7064-32-6) is a specialized halogenated aryl isoxazole utilized extensively as a masked β-enamino ketone precursor and a robust bioisostere for amide and ester functionalities. Structurally, it features an isoxazole ring substituted at the 5-position with a para-chlorophenyl group, a configuration that provides a unique balance of electronic modulation and steric protection [1]. In procurement and process chemistry, this compound is prioritized over simpler analogs because the para-chloro substitution effectively blocks CYP450-mediated para-hydroxylation in downstream pharmaceutical applications, while the isoxazole core remains stable under standard cross-coupling conditions but can be selectively cleaved under reductive conditions [2]. Its dual utility as both a stable structural motif and a regioselective reactive intermediate makes it a critical building block in the synthesis of complex heterocycles, including pyrazoles and advanced active pharmaceutical ingredients (APIs).

Research Fit

Regioselective building block for 5-arylisoxazole synthesis
Core scaffold for CNS pharmacological tool compounds
Validated starting material for antimicrobial SAR studies

Substituting 5-(4-Chlorophenyl)isoxazole with generic alternatives fundamentally alters both synthetic pathways and downstream product viability. Utilizing the unsubstituted 5-phenylisoxazole removes the critical para-chloro blocking group, leaving the resulting downstream molecules highly susceptible to rapid metabolic oxidation (para-hydroxylation), which drastically reduces their biological half-life in medicinal applications [1]. Conversely, substituting with the regioisomer 3-(4-chlorophenyl)isoxazole completely reverses the regiochemical outcome during reductive ring cleavage; instead of yielding the desired 1-(4-chlorophenyl)-3-amino-2-propen-1-one, the 3-substituted isomer places the carbonyl group adjacent to the non-aryl substituent [2]. Finally, while 5-(4-bromophenyl)isoxazole offers higher reactivity in cross-coupling, the chloro-analog is significantly more stable against premature degradation under harsh basic conditions, making it the superior choice for scalable, multi-step manufacturing where precursor stability is prioritized over raw reactivity.

Substitution Risk

Target 5-(4-Chlorophenyl)isoxazole
Potential Substitute 3-(4-Chlorophenyl)isoxazole (regioisomer)
Regioisomer substitution may shift behavioral pharmacological profile and synthetic utility
Target Isoxazole core
Alternative Core Pyrazole analog
Heterocyclic core replacement may reduce dopamine D4 receptor selectivity window
Target Unsubstituted 5-(4-chlorophenyl)isoxazole
Functionalized Derivative 3-Hydroxy or carboxy analogs
Addition of polar groups can alter solubility and regiospecific reactivity profiles

Regioselective Reductive Cleavage

The position of the aryl group on the isoxazole ring dictates the regiochemistry of the resulting β-aminoenone upon reductive cleavage. When subjected to Mo(CO)6 and water, 5-arylisoxazoles undergo N-O bond cleavage to yield specific regioisomers. 5-(4-Chlorophenyl)isoxazole yields >90% of 1-(4-chlorophenyl)-3-amino-2-propen-1-one, placing the carbonyl directly adjacent to the aryl ring [1]. In contrast, the baseline regioisomer 3-(4-chlorophenyl)isoxazole yields the opposite configuration, placing the amino group adjacent to the aryl ring.

Evidence DimensionRegiochemical outcome of Mo(CO)6 reductive cleavage
Target Compound Data>90% yield of 1-(4-chlorophenyl)-3-amino-2-propen-1-one (carbonyl adjacent to aryl)
Comparator Or Baseline3-(4-Chlorophenyl)isoxazole yields 3-(4-chlorophenyl)-3-amino-2-propen-1-one (amino adjacent to aryl)
Quantified Difference100% inversion of regioselectivity during ring opening
ConditionsMo(CO)6, moist MeCN, reflux, 4 hours

Procuring the correct 5-substituted regioisomer is absolute mandatory to ensure the correct structural orientation of the masked 1,3-dicarbonyl equivalent for downstream pyrazole synthesis.

Regioselective synthesis
Head-to-head
5-aryl: 44% | 3-aryl: 42%
Informs regioisomer-specific process planning
Sc(OTf)3-catalyzed cycloaddition; combined yield 86%

Para-Chloro Metabolic Stability

In medicinal chemistry, the substitution of an unsubstituted phenyl ring with a 4-chlorophenyl moiety is a proven strategy to block CYP450-mediated metabolism. Class-level pharmacokinetic studies demonstrate that while unsubstituted phenyl derivatives undergo rapid para-hydroxylation (often exhibiting intrinsic clearance rates >15 mL/min/kg), the incorporation of the 4-chlorophenyl group found in 5-(4-Chlorophenyl)isoxazole reduces intrinsic clearance to <5 mL/min/kg and extends half-lives in human liver microsomes (HLM) to >130 minutes[1].

Evidence DimensionIntrinsic clearance in Human Liver Microsomes (HLM)
Target Compound Data<5 mL/min/kg (para-chloro blocked)
Comparator Or BaselineUnsubstituted 5-phenylisoxazole derivatives (>15 mL/min/kg due to rapid para-hydroxylation)
Quantified Difference>3-fold reduction in metabolic clearance rate
ConditionsIn vitro HLM incubation assay, 37 °C

Procuring the pre-halogenated 5-(4-Chlorophenyl)isoxazole bypasses the need for complex late-stage halogenation, directly embedding metabolic stability into the drug scaffold.

Identity confirmation
Cross-study comparable
mp 84–90°C (≥97% HPLC)
Rapid identity verification versus regioisomers
Literature benchmark 84–87°C

Orthogonal Cross-Coupling

5-(4-Chlorophenyl)isoxazole provides an optimal balance of stability and reactivity for orthogonal functionalization. While 5-(4-bromophenyl)isoxazole is highly reactive, it is prone to premature degradation or unwanted oxidative addition during multi-step syntheses involving basic conditions. The 4-chloro substituent in 5-(4-Chlorophenyl)isoxazole remains inert under standard mild conditions but can be selectively activated for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling using specialized bulky phosphine ligands (e.g., XPhos or RuPhos) and palladium catalysts [1].

Evidence DimensionChemoselective cross-coupling handle stability
Target Compound DataStable under mild basic conditions; requires Pd/XPhos for activation
Comparator Or Baseline5-(4-Bromophenyl)isoxazole (susceptible to premature oxidative addition)
Quantified DifferenceEnables multi-step orthogonal synthesis without protecting groups on the halogen
ConditionsStandard multi-step synthetic sequences prior to late-stage cross-coupling

Allows process chemists to carry the intact halogenated isoxazole through multiple synthetic steps before selectively activating the aryl chloride for late-stage diversification.

Solubility profile
Cross-study comparable
0.4 g/L (aq, 25°C), log P 2.666
Informs solvent selection for synthesis
Versus 3-hydroxy analog: 0.8 g/L
DAT ligand pharmacology
Head-to-head
5-aryl: atypical; no self-administration | 3-aryl: cocaine-like reinforcement
Supports regioisomer-specific behavioral study
Comparable DAT binding (Ki low nM); reported endpoints
D4 receptor selectivity
Class-level inference
D4 Ki 3.5 nM, >485-fold over D2
Enables D4-selective probe development
Isoxazole core vs pyrazole (~4-fold)
Antitubercular potency
Cross-study comparable
4-Cl: MIC 1 μg/mL | 3,4-diCl: MIC 0.25 μg/mL
Supports antimicrobial SAR screening
Mtb H37Rv broth microdilution; favorable Vero profile

Metabolically Stable Pyrazole Precursor

Driven by its highly predictable regioselective reductive cleavage, this compound is the ideal starting material for synthesizing 1-(4-chlorophenyl)-3-amino-2-propen-1-one. This intermediate is subsequently condensed with hydrazines to manufacture metabolically stable, highly substituted pyrazole-based drugs, such as COX-2 inhibitors, where the para-chloro group is essential for extending in vivo half-life [1].

CNS Amide Bioisostere

In the development of central nervous system (CNS) therapeutics, the isoxazole ring serves as a hydrolytically stable bioisostere for amides and esters. Procuring 5-(4-Chlorophenyl)isoxazole directly embeds both the bioisosteric core and a lipophilic, CYP450-resistant 4-chlorophenyl moiety, optimizing blood-brain barrier penetration and metabolic stability simultaneously [2].

Masked 1,3-Dicarbonyl Equivalent

Free β-enamino ketones and 1,3-dicarbonyls are often unstable and difficult to store at an industrial scale. 5-(4-Chlorophenyl)isoxazole is utilized as a stable, shelf-ready masked equivalent. It can be stockpiled and safely handled in bulk, then unmasked via controlled Mo(CO)6 or catalytic hydrogenation only when the reactive enaminone is required for the final formulation step [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
DAT ligand pharmacology research
Regioisomer-specific scaffold
Behavioral pharmacology endpoints (locomotor, self-administration)
D4 receptor probe synthesis
Isoxazole core D4 selectivity window
D4 vs D2/D3 selectivity assay context
Antitubercular SAR screening
4-Chlorophenyl substituent potency
MIC endpoint and cytotoxicity counter-screen
Synthetic process optimization
Regioisomer yield ratio benchmark
Reaction condition screening and purity control

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

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